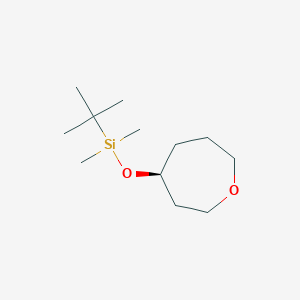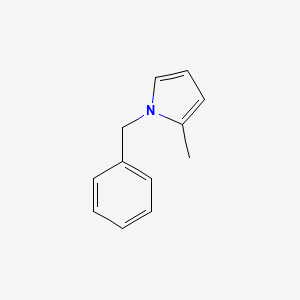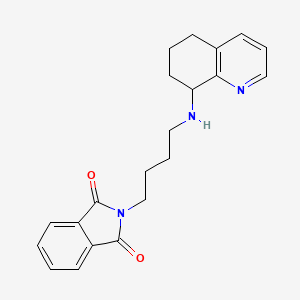
(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione
Overview
Description
(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione is a complex organic compound with a unique structure that combines elements of quinoline and isoindole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with the preparation of 5,6,7,8-Tetrahydroquinolin-8-ylamine, which is then reacted with butylamine and isoindole-1,3-dione under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)carbamate: Shares a similar quinoline structure but differs in its functional groups.
N-(2-(diphenylphosphino)ethyl)-2-R-5,6,7,8-tetrahydroquinolin-8-amines: These compounds have similar quinoline cores but are used as ligands in coordination chemistry.
Uniqueness
What sets (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione apart is its unique combination of quinoline and isoindole structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H23N3O2/c25-20-16-9-1-2-10-17(16)21(26)24(20)14-4-3-12-22-18-11-5-7-15-8-6-13-23-19(15)18/h1-2,6,8-10,13,18,22H,3-5,7,11-12,14H2 |
InChI Key |
RGWFFWNIIJWXKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)NCCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
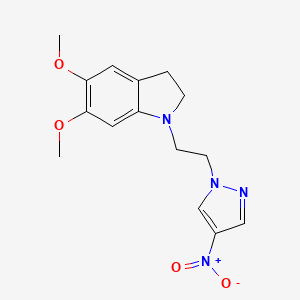
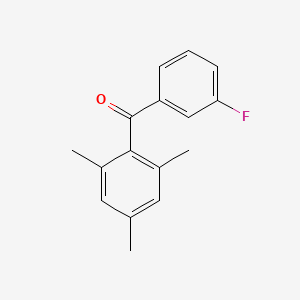
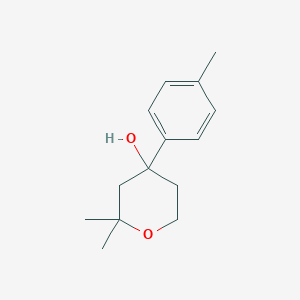
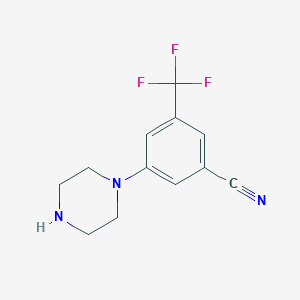
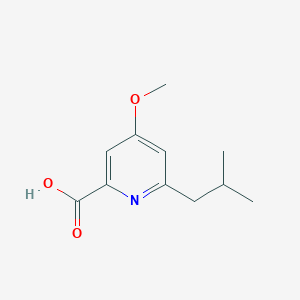
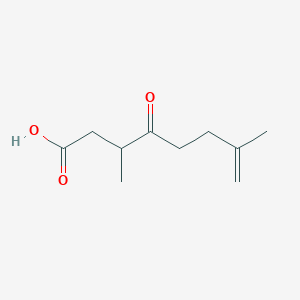
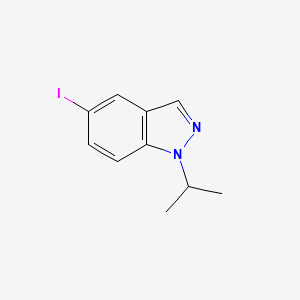
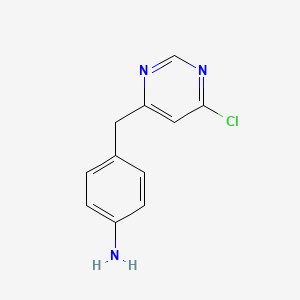
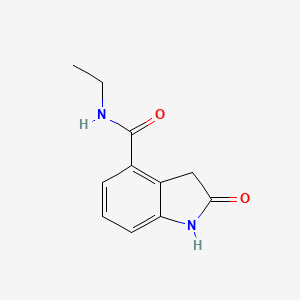
![Benzo[b]thiophene-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester](/img/structure/B8405455.png)
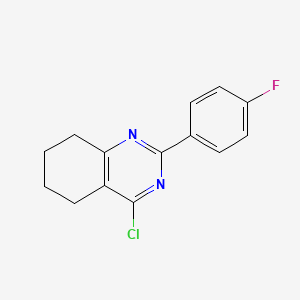
![1-(7-Bromo-benzo[1,3]dioxol-5-yl)-2-methyl-propan-1-ol](/img/structure/B8405478.png)
